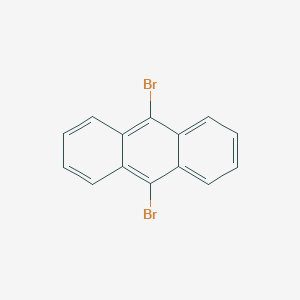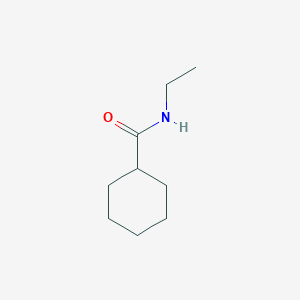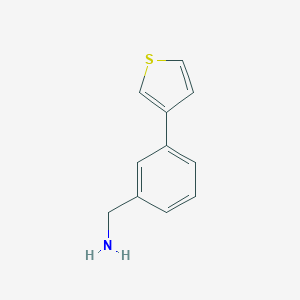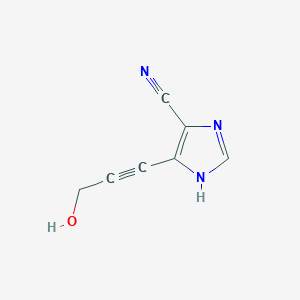
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as 3-Carboxy-1-methylpyrrolidin-2-one, is a cyclic amino acid commonly used in the field of medicinal chemistry. It is a chiral molecule that exists in two enantiomeric forms, with only the (1S,3R) form being biologically active. This amino acid is known for its ability to mimic the structure of natural amino acids, making it a useful tool in drug design and development.
作用机制
The mechanism of action of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that breaks down incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting DPP-IV, this compound can increase the levels of incretin hormones in the body, leading to improved glucose regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid in lab experiments is its ability to mimic the structure of natural amino acids. This makes it a useful tool in drug design and development, as it can be used to create peptidomimetics that target specific proteins or enzymes in the body. However, one limitation of using this compound is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid. One area of research is the development of new peptidomimetics for the treatment of diseases such as diabetes and cancer. Another area of research is the study of the anti-inflammatory effects of this compound, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and its potential use in other areas of medicine.
合成方法
The synthesis of (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate, followed by acid hydrolysis to yield the desired product. Another method involves the reaction of L-proline with phosgene, followed by treatment with ammonia to yield the desired product.
科学研究应用
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid has been extensively studied for its potential use in drug design and development. It has been shown to be a useful tool in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides. Peptidomimetics have a wide range of applications in the field of drug design, as they can be used to target specific proteins or enzymes in the body.
属性
IUPAC Name |
(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLHYSHCVKOWSD-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
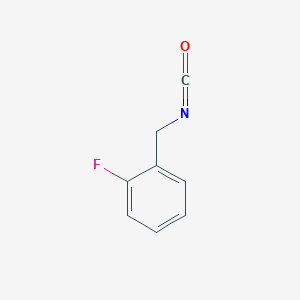
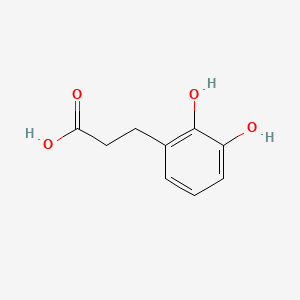

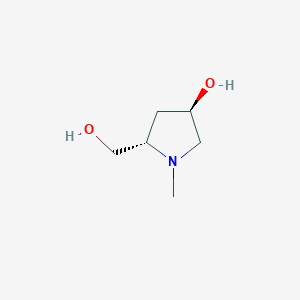
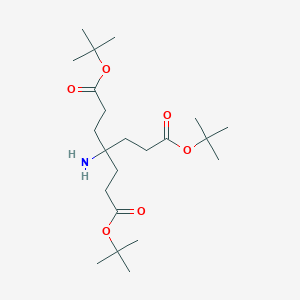
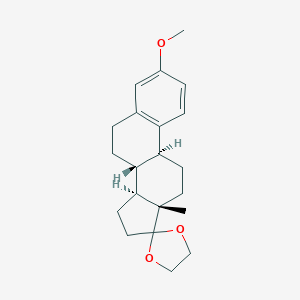
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
